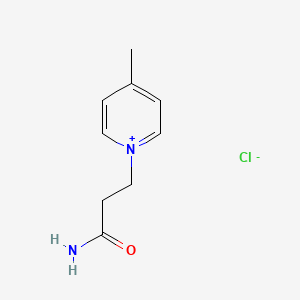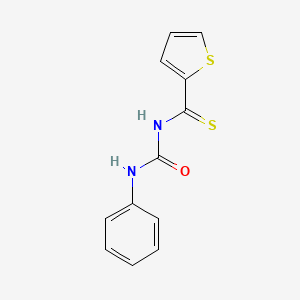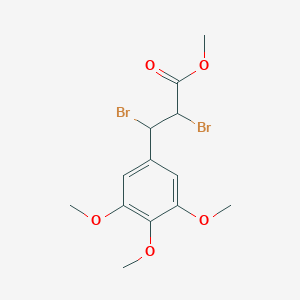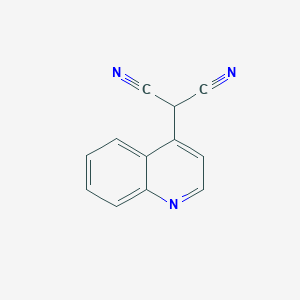
4-Quinolinemalononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinemalononitrile is a heterocyclic compound with the molecular formula C12H7N3. It is a derivative of quinoline, a nitrogen-containing bicyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinemalononitrile typically involves the reaction of quinoline derivatives with malononitrile. One common method includes the use of activated alkynes in the presence of a catalyst such as PPh3. The reaction proceeds through a series of steps, including hydroamination and intramolecular Friedel–Crafts reactions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of microwave-assisted synthesis and solvent-free conditions has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Quinolinemalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Catalysts such as cobalt oxide or titanium dioxide are used under mild conditions.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of bases or acids.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and hydrogenated quinoline derivatives .
Scientific Research Applications
4-Quinolinemalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The exact mechanism of action of 4-Quinolinemalononitrile varies depending on its application. In biological systems, it often interacts with cellular components through hydrogen bonding and π-π interactions. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Quinoline: A parent compound with a simpler structure.
Quinolone: Known for its antimicrobial properties.
Fluoroquinolones: A class of antibiotics derived from quinolone.
Uniqueness: 4-Quinolinemalononitrile is unique due to its dual nitrile groups, which enhance its reactivity and allow for the formation of a wide range of derivatives. This makes it a versatile compound in synthetic chemistry and materials science .
Properties
CAS No. |
10147-03-2 |
|---|---|
Molecular Formula |
C12H7N3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-quinolin-4-ylpropanedinitrile |
InChI |
InChI=1S/C12H7N3/c13-7-9(8-14)10-5-6-15-12-4-2-1-3-11(10)12/h1-6,9H |
InChI Key |
ZABPVUGLNITOEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


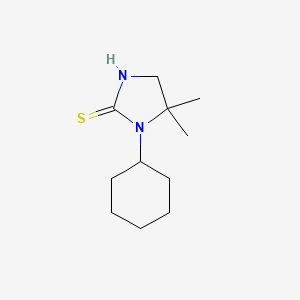
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)



![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)
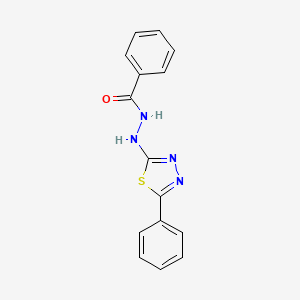
![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)
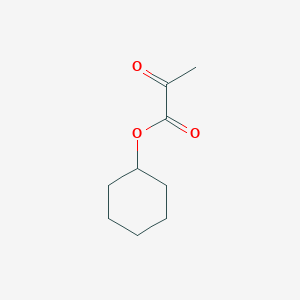
![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)
